molecular formula C13H14O2 B14040206 ethyl 2-(1H-inden-2-yl)acetate

ethyl 2-(1H-inden-2-yl)acetate

Cat. No.: B14040206
M. Wt: 202.25 g/mol
InChI Key: COEGJEUVZAAECC-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-inden-2-yl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene ring system attached to an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-inden-2-yl)acetate typically involves the reaction of 2-indanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-inden-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1H-inden-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-(1H-inden-2-yl)acetate involves its interaction with specific molecular targets. The indene ring system can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active indene moiety, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-indol-2-yl)acetate
  • Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate
  • Ethyl 2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate

Uniqueness

Ethyl 2-(1H-inden-2-yl)acetate is unique due to the presence of the indene ring system, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(1H-inden-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGJEUVZAAECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=CC=CC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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